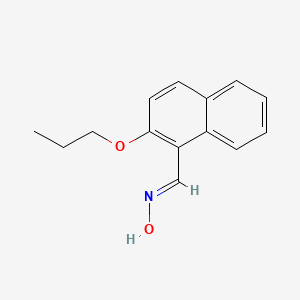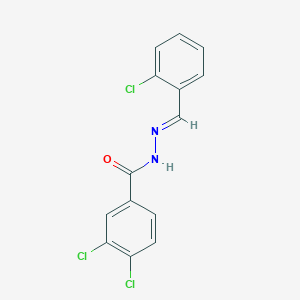![molecular formula C15H15N5O2 B5537553 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole and oxadiazole derivatives involves various chemical strategies, including the cyclization of hydrazides and the use of specific reagents like phosphorus oxychloride (POCl3) or chloramine-T for oxidative cyclization. For instance, a series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles were synthesized either through cyclization using POCl3 or oxidative cyclization with chloramine-T, showcasing the versatility in synthesizing these compounds (Ningaiah et al., 2014).
Molecular Structure Analysis
The structure of pyrazole and oxadiazole derivatives has been extensively studied using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the molecular geometry, confirm the presence of specific functional groups, and provide insights into the conformational stability of these compounds. For example, X-ray diffraction studies have confirmed the structure of novel pyrazole derivatives, highlighting the importance of structural analysis in understanding these compounds' chemical nature (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and oxadiazole derivatives undergo various chemical reactions, including electrophilic cyclization, which can yield a variety of functionalized compounds. These reactions are crucial for modifying the chemical properties of these compounds for specific applications. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, leading to the synthesis of oxazolyl derivatives, demonstrating the reactivity and versatility of these compounds (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole and oxadiazole derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies focusing on the thermal stability and solubility of these compounds can provide valuable information for their practical applications.
Chemical Properties Analysis
The chemical properties of pyrazole and oxadiazole derivatives, including their reactivity, electrophilic and nucleophilic sites, and potential for interaction with biological targets, are of significant interest. These properties are crucial for designing compounds with desired biological or chemical activities. Research on the antimicrobial and anticancer activities of these derivatives has shown promising results, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Scientific Research Applications
Insecticidal Activity
Research indicates that analogs containing 1,3,4-oxadiazole rings exhibit significant insecticidal activities. For instance, a study by Qi et al. (2014) synthesized anthranilic diamides analogs featuring 1,3,4-oxadiazole rings, demonstrating good insecticidal activities against the diamondback moth, Plutella xylostella. This suggests potential for agricultural applications in pest management Qi et al., 2014.
Antimycobacterial Screening
Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, demonstrating significant in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. This research highlights the potential for developing new antitubercular agents Nayak et al., 2016.
Antimicrobial Activities
The antimicrobial properties of compounds containing pyrazole and oxadiazole structures have also been explored. Siddiqui et al. (2013) synthesized new derivatives of pyrazole-3-carboxylate and 1,3,4-oxadiazoles, reporting their antibacterial and antifungal activities. These findings suggest their potential utility in developing new antimicrobial agents Siddiqui et al., 2013.
Antidiabetic Screening
Lalpara et al. (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through α-amylase inhibition assays. This study contributes to the search for new antidiabetic drugs Lalpara et al., 2021.
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-3-5-11(6-4-9)12-7-13(19-18-12)15(21)16-8-14-20-17-10(2)22-14/h3-7H,8H2,1-2H3,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAMXEONIKQKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)